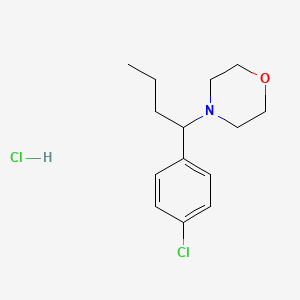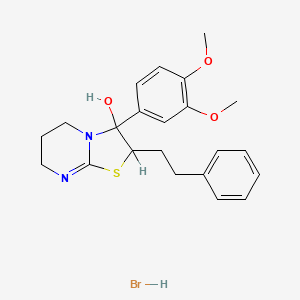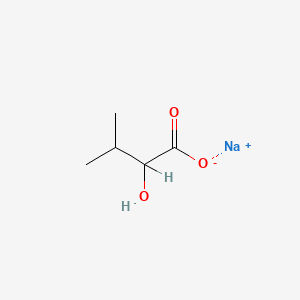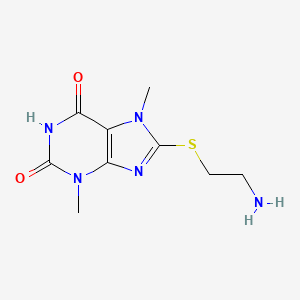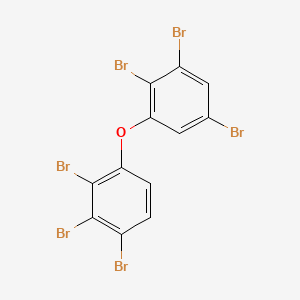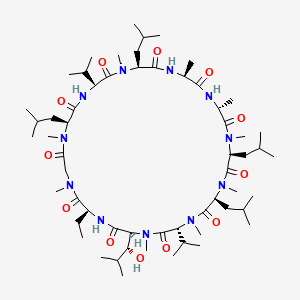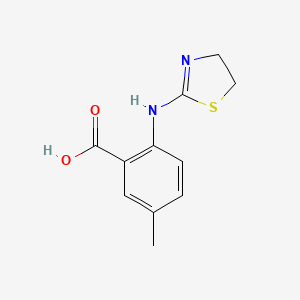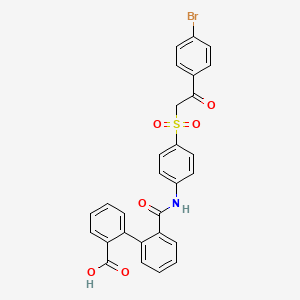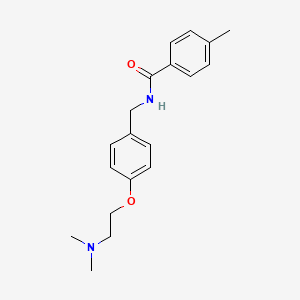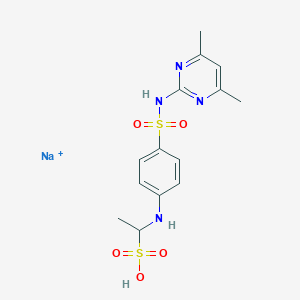
6'-(Diethylamino)-2'-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9'(9H)xanthene)-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have interesting photophysical properties, making it a candidate for research in fluorescence and related areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one likely involves multiple steps, including the formation of the spiro structure and the introduction of functional groups such as the diethylamino and propionylphenylamino groups. Typical synthetic routes might involve:
Step 1: Formation of the isobenzofuran core.
Step 2: Introduction of the xanthene moiety.
Step 3: Functionalization with diethylamino and propionylphenylamino groups.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Optimization of reaction conditions: Temperature, pressure, solvents, and catalysts.
Purification techniques: Crystallization, chromatography, and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Applications De Recherche Scientifique
6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one could have several scientific research applications, including:
Chemistry: Study of its photophysical properties, potential use as a fluorescent dye.
Biology: Investigation of its interactions with biological molecules, potential use in imaging techniques.
Medicine: Exploration of its therapeutic potential, such as in drug delivery systems.
Industry: Use in the development of new materials, such as sensors or optoelectronic devices.
Mécanisme D'action
The mechanism of action of 6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one would depend on its specific interactions with molecular targets. Potential pathways might include:
- Binding to specific receptors or enzymes.
- Modulation of cellular signaling pathways.
- Induction of photophysical effects, such as fluorescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other spiro compounds or those with similar functional groups, such as:
- Spiro(isobenzofuran-1(3H)-9’(9H)xanthene) derivatives.
- Compounds with diethylamino or propionylphenylamino groups.
Uniqueness
The uniqueness of 6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one might lie in its specific combination of functional groups and its potential photophysical properties, which could make it particularly useful in certain applications.
Propriétés
Numéro CAS |
81494-19-1 |
|---|---|
Formule moléculaire |
C33H30N2O4 |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
6'-(diethylamino)-2'-(4-propanoylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C33H30N2O4/c1-4-29(36)21-11-13-22(14-12-21)34-23-15-18-30-28(19-23)33(26-10-8-7-9-25(26)32(37)39-33)27-17-16-24(20-31(27)38-30)35(5-2)6-3/h7-20,34H,4-6H2,1-3H3 |
Clé InChI |
UMZOCYZXADCPOT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)NC2=CC3=C(C=C2)OC4=C(C35C6=CC=CC=C6C(=O)O5)C=CC(=C4)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


